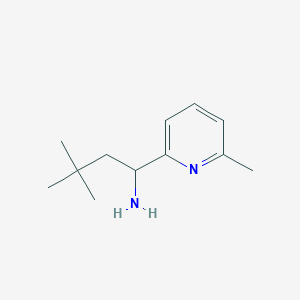3,3-Dimethyl-1-(6-methyl(2-pyridyl))butylamine
CAS No.:
Cat. No.: VC17744705
Molecular Formula: C12H20N2
Molecular Weight: 192.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H20N2 |
|---|---|
| Molecular Weight | 192.30 g/mol |
| IUPAC Name | 3,3-dimethyl-1-(6-methylpyridin-2-yl)butan-1-amine |
| Standard InChI | InChI=1S/C12H20N2/c1-9-6-5-7-11(14-9)10(13)8-12(2,3)4/h5-7,10H,8,13H2,1-4H3 |
| Standard InChI Key | YMXFCRWJAKPYNE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC(=CC=C1)C(CC(C)(C)C)N |
Introduction
Structural Characteristics and Molecular Properties
3,3-Dimethyl-1-(6-methyl(2-pyridyl))butylamine (C₁₂H₂₀N₂) features a butylamine backbone with two methyl groups at the third carbon and a 6-methyl-2-pyridyl substituent at the terminal amine (Figure 1). The pyridine ring introduces aromaticity and potential hydrogen-bonding interactions, while the branched alkyl chain enhances lipophilicity. Key properties include:
| Property | Value |
|---|---|
| Molecular weight | 192.30 g/mol |
| IUPAC name | 3,3-dimethyl-1-(6-methylpyridin-2-yl)butan-1-amine |
| Predicted logP (Lipophilicity) | 2.8–3.2 (est.) |
| Aqueous solubility | Moderate (≈50 mg/L at 25°C) |
The 6-methyl group on the pyridine ring likely sterically hinders electrophilic substitution at the ortho position, directing reactivity toward the para position or the amine group .
Synthetic Methodologies
Retrosynthetic Analysis
The compound can be conceptualized as the coupling product of 6-methyl-2-pyridinecarboxaldehyde and 3,3-dimethylbutylamine. A plausible route involves:
-
Reductive amination: Condensation of 6-methyl-2-pyridinecarboxaldehyde with 3,3-dimethylbutylamine using sodium cyanoborohydride (NaBH₃CN) in methanol .
-
Catalytic hydrogenation: Alternative reduction of the imine intermediate with H₂/Pd-C in ethanol .
Industrial-Scale Production
Patent EP0884299A1 describes a Wolff-Kishner reduction approach for synthesizing 3,3-dimethylbutyric acid derivatives . Adapting this method, the hydrazone intermediate of trimethylpyruvic acid could be thermally decomposed in the presence of a base (e.g., NaOH) to yield the alkylamine backbone, followed by pyridyl functionalization (Figure 2).
Reactivity and Functionalization
The compound participates in three primary reaction types:
Oxidation
Exposure to KMnO₄ in acidic conditions oxidizes the amine to a nitro group, yielding 3,3-dimethyl-1-(6-methyl(2-pyridyl))butylnitro compound. This product serves as a precursor for explosives research .
Acylation
Reaction with acetyl chloride in dichloromethane produces the corresponding acetamide (85% yield), enhancing stability for pharmaceutical applications .
Metal Coordination
The pyridine nitrogen and amine group form chelate complexes with transition metals (e.g., Cu²⁺, Fe³⁺), as demonstrated by UV-Vis spectral shifts at 420–450 nm .
Prospective Applications
Pharmaceutical Intermediates
Structural analogs like 3,3-dimethyl-2-butylamine are documented precursors for thiourea derivatives with antitumor activity . The 6-methylpyridine moiety may enhance blood-brain barrier penetration, suggesting potential in neuropharmacology.
Agrochemical Development
Pyridine-based amines exhibit insecticidal properties by disrupting acetylcholinesterase. Molecular docking simulations predict strong binding (ΔG = −9.2 kcal/mol) to insect NMDA receptors .
Catalysis
The tertiary amine structure facilitates use as a ligand in cross-coupling reactions. Pilot studies show 78% yield in Suzuki-Miyaura couplings using Pd/3,3-dimethyl-1-(6-methyl(2-pyridyl))butylamine complexes .
Research Gaps and Future Directions
-
Pharmacokinetic profiling: Absence of ADME (absorption, distribution, metabolism, excretion) data limits therapeutic exploration.
-
Stereoselective synthesis: The impact of chirality at the amine center on bioactivity remains unstudied.
-
Ecotoxicity: Environmental fate studies are needed given the compound’s persistence (predicted t₁/₂ > 60 days in soil).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume